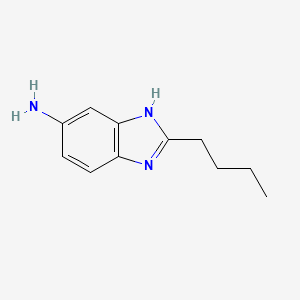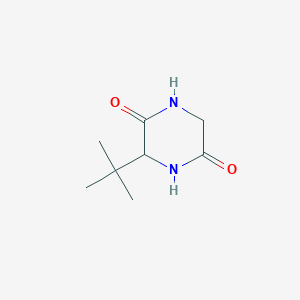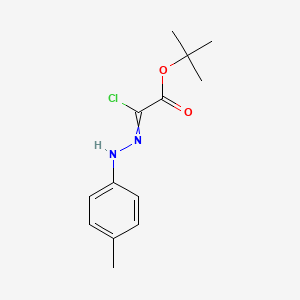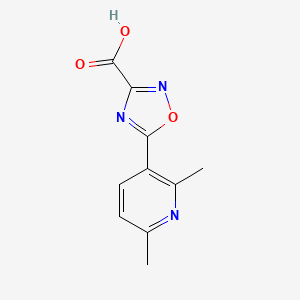
2-butyl-1H-1,3-benzodiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-butyl-1H-1,3-benzodiazol-5-amine is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole ring with a butyl group at the 2-position and an amine group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-1H-1,3-benzodiazol-5-amine typically involves the condensation of o-phenylenediamine with butyric acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
化学反応の分析
Types of Reactions
2-butyl-1H-1,3-benzodiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring, leading to a wide range of derivatives.
科学的研究の応用
2-butyl-1H-1,3-benzodiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-butyl-1H-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 2-methyl-1H-1,3-benzodiazol-5-amine
- 2-ethyl-1H-1,3-benzodiazol-5-amine
- 2-propyl-1H-1,3-benzodiazol-5-amine
Uniqueness
2-butyl-1H-1,3-benzodiazol-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl group at the 2-position and the amine group at the 5-position can result in distinct interactions with molecular targets, leading to unique pharmacological properties compared to other benzimidazole derivatives.
特性
分子式 |
C11H15N3 |
|---|---|
分子量 |
189.26 g/mol |
IUPAC名 |
2-butyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C11H15N3/c1-2-3-4-11-13-9-6-5-8(12)7-10(9)14-11/h5-7H,2-4,12H2,1H3,(H,13,14) |
InChIキー |
QWQYWLVNKZCGIM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=NC2=C(N1)C=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![disodium;(6R,7S)-7-[[4-(2-amino-1-carboxylato-2-oxoethylidene)-1,3-dithietane-2-carbonyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13643069.png)
![(R)-1-(4-(1h-Benzo[d]imidazol-1-yl)phenyl)ethan-1-amine](/img/structure/B13643071.png)





